molecular formula C11H11ClF2OS B14037128 1-Chloro-1-(2-(difluoromethyl)-5-(methylthio)phenyl)propan-2-one

1-Chloro-1-(2-(difluoromethyl)-5-(methylthio)phenyl)propan-2-one

Cat. No.: B14037128
M. Wt: 264.72 g/mol
InChI Key: BVLIGTAMFYSKSA-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-(difluoromethyl)-5-(methylthio)phenyl)propan-2-one (CAS: 1806557-19-6) is a halogenated aromatic ketone with the molecular formula C₁₁H₁₁ClF₂O₂S and a molecular weight of 280.72 g/mol . Its structure features a propan-2-one backbone substituted with a chlorine atom and a 2-(difluoromethyl)-5-(methylthio)phenyl group. The difluoromethyl (–CF₂H) and methylthio (–SCH₃) substituents on the aromatic ring contribute to its electronic and steric properties, making it a candidate for applications in pharmaceuticals or agrochemicals.

Properties

Molecular Formula

C11H11ClF2OS

Molecular Weight

264.72 g/mol

IUPAC Name

1-chloro-1-[2-(difluoromethyl)-5-methylsulfanylphenyl]propan-2-one

InChI

InChI=1S/C11H11ClF2OS/c1-6(15)10(12)9-5-7(16-2)3-4-8(9)11(13)14/h3-5,10-11H,1-2H3

InChI Key

BVLIGTAMFYSKSA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)SC)C(F)F)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally involves multi-step organic transformations starting from appropriately substituted benzene derivatives, introducing the difluoromethyl and methylthio groups, followed by formation of the propan-2-one side chain and chlorination at the alpha position of the ketone.

Stepwise Synthetic Route

Step Reaction Type Description Typical Reagents & Conditions
1 Introduction of methylthio group Starting with a phenol or halogenated benzene, substitution with methylthiol group (-SCH3) at position 5 Nucleophilic aromatic substitution or thiolation; reagents like sodium methylthiolate or methylthiol under basic conditions
2 Difluoromethyl group installation Introduction of difluoromethyl (-CF2H) group at position 2 on the phenyl ring Difluoromethylation reagents such as difluoromethyl iodide or bromide under palladium-catalyzed conditions or via electrophilic difluoromethylation
3 Formation of propan-2-one moiety Acylation or Friedel-Crafts acylation to attach the propan-2-one group at the benzylic position Acyl chloride derivatives or ketone precursors with Lewis acid catalysts like AlCl3
4 Alpha-chlorination of ketone Chlorination at the alpha-carbon of the propan-2-one moiety to introduce the chloro substituent Chlorinating agents such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or N-chlorosuccinimide (NCS) in inert solvents (e.g., dichloromethane) at low temperatures

Detailed Chlorination Step

The alpha-chlorination is a critical step to obtain the final compound. It is typically conducted under controlled conditions to avoid over-chlorination or side reactions.

Parameter Typical Conditions
Chlorinating Agent Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)
Solvent Dichloromethane or chloroform
Temperature 0 to 5 °C to minimize side reactions
Reaction Time 1 to 3 hours
Workup Quenching with water, extraction, and purification by column chromatography

Alternative Synthetic Approaches

Some literature suggests alternative routes involving:

  • Use of difluoromethylated benzaldehydes as precursors, followed by methylthiolation and subsequent ketone formation.
  • Direct electrophilic chlorination of the corresponding propan-2-one derivative bearing difluoromethyl and methylthio substituents on the aromatic ring.

Optimization of these methods focuses on improving yield, selectivity, and purity, especially for industrial-scale synthesis.

Summary Table of Preparation Routes

Route No. Starting Material Key Reactions Advantages Disadvantages
1 2-(Difluoromethyl)-5-(methylthio)benzene Friedel-Crafts acylation + alpha-chlorination Straightforward, well-documented Requires careful control of chlorination
2 Difluoromethylated benzaldehyde derivatives Methylthiolation + ketone formation + chlorination Potential for higher regioselectivity Multi-step, longer synthesis time
3 Halogenated phenyl precursors Sequential nucleophilic substitution + acylation + chlorination Versatile starting materials Possible side reactions during substitutions

Research Findings and Optimization

  • The choice of chlorinating agent and reaction conditions significantly affects the yield and purity of the final compound.
  • Use of inert solvents and low temperatures during chlorination minimizes side reactions such as poly-chlorination or decomposition.
  • Introduction of difluoromethyl groups is best achieved via palladium-catalyzed cross-coupling reactions or electrophilic difluoromethylation, which offer better control and functional group tolerance.
  • Methylthiolation is typically conducted under nucleophilic aromatic substitution conditions with thiolate salts, providing good regioselectivity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-(difluoromethyl)-5-(methylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

1-Chloro-1-(2-(difluoromethyl)-5-(methylthio)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(difluoromethyl)-5-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Substituent Variations

The following compounds share structural motifs with the target molecule, differing primarily in substituents or backbone modifications:

Table 1: Key Structural and Molecular Comparisons
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features
1-Chloro-1-(2-(difluoromethyl)-5-(methylthio)phenyl)propan-2-one 2-(difluoromethyl)-5-(methylthio)phenyl C₁₁H₁₁ClF₂O₂S 280.72 Difluoromethyl and methylthio groups enhance lipophilicity and metabolic stability .
3-Chloro-1-(thiophen-2-yl)propan-1-one [] Thiophen-2-yl (aromatic heterocycle) C₇H₇ClOS 174.64 Thiophene ring introduces π-conjugation; synthesized via Friedel-Crafts acylation .
1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one [] 5-Chlorothiophen-2-yl, α,β-unsaturated ketone C₁₃H₉ClOS 248.72 Enone system enables conjugation; potential for Michael addition reactions .
3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one [] 5-Chloro-2-methoxyphenyl, trifluoromethyl C₁₀H₈ClF₃O₂ 252.62 Trifluoromethyl group increases electronegativity; methoxy substituent modulates solubility .
1-Chloro-1-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one [] 5-(difluoromethyl)-2-(trifluoromethylthio)phenyl C₁₁H₈ClF₅OS 318.69 Trifluoromethylthio (–SCF₃) group enhances oxidative stability and lipophilicity .

Electronic and Steric Effects

  • Difluoromethyl (–CF₂H) vs. Trifluoromethyl (–CF₃):
    • The target compound’s –CF₂H group is less electronegative than –CF₃ (seen in and ), reducing electron-withdrawing effects but improving metabolic resistance compared to –CF₃ .
  • Methylthio (–SCH₃) vs. Trifluoromethylthio (–SCF₃):
    –SCF₃ () is a stronger electron-withdrawing group, increasing oxidative stability but reducing nucleophilic substitution reactivity compared to –SCH₃ .

Physicochemical Properties

  • Molecular Weight and Lipophilicity:
    • The trifluoromethylthio analog () has the highest molecular weight (318.69 g/mol) and lipophilicity, followed by the target compound (280.72 g/mol) .
  • Boiling/Melting Points: No direct data are provided, but fluorinated groups (e.g., –CF₂H, –SCF₃) generally lower melting points due to reduced crystallinity .

Biological Activity

1-Chloro-1-(2-(difluoromethyl)-5-(methylthio)phenyl)propan-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antifungal treatments. This article delves into the biological activity, synthesis, and applications of this compound, supported by research findings and data.

  • Molecular Formula : C11H11ClF2OS
  • Molecular Weight : 264.72 g/mol
  • CAS Number : 1806449-03-5

The structure features a chloro group, a difluoromethyl group, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety. The unique combination of these substituents influences its biological activity.

Anticancer Potential

Research indicates that compounds similar to this compound may exhibit significant anticancer properties. A study on fluorinated derivatives of 2-deoxy-D-glucose (2-DG) showed that halogenated compounds could inhibit glycolysis in glioblastoma multiforme (GBM) cells, suggesting that modifications at the C-2 position can enhance stability and uptake, leading to improved efficacy at lower doses .

Similarly, derivatives of this compound have been noted for their potential to inhibit cancer cell proliferation through mechanisms that may involve modulation of metabolic pathways critical for tumor growth.

Antifungal Activity

Preliminary studies suggest that this compound may also possess antifungal properties. The presence of the difluoromethyl and methylthio groups is believed to contribute to its ability to inhibit fungal growth, although specific mechanisms remain to be fully elucidated.

Synthesis Methods

The synthesis of this compound typically involves several key reactions:

  • Starting Materials : The synthesis begins with appropriate aryl thioethers and difluoromethylation reagents.
  • Reactions : The compound is formed through a series of nucleophilic substitution reactions where the chloro group is introduced.
  • Purification : Final products are purified using techniques such as recrystallization or chromatography to achieve high purity levels.

Case Study 1: Inhibition of Glycolysis in Cancer Cells

A recent study demonstrated that fluorinated analogs of glucose effectively inhibited hexokinase activity in GBM cells, leading to reduced glycolytic flux and increased apoptosis. The structural modifications in these analogs allowed for better binding affinities compared to traditional glucose analogs .

Case Study 2: Antifungal Screening

In vitro assays conducted on various fungal strains indicated that this compound exhibited significant antifungal activity. The compound's mechanism appears to involve disruption of fungal cell membrane integrity.

Comparative Analysis Table

Compound NameStructural FeaturesUnique Properties
This compoundChloro group, difluoromethyl, methylthioPotential anticancer and antifungal activities
1-(5-(Difluoromethyl)-3-(methylthio)phenyl)propan-2-oneVariations in substituent positionsDifferent biological activity profiles
1-Chloro-1-(4-(difluoromethyl)-3-(methylthio)phenyl)propan-2-oneDifferent phenyl positionAltered reactivity due to positional effects

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Chloro-1-(2-(difluoromethyl)-5-(methylthio)phenyl)propan-2-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis likely involves Friedel-Crafts acylation or halogenation of a pre-functionalized phenylpropanone precursor. For example, describes halogenation using bromine in chloroform, followed by recrystallization from acetone . Optimization parameters include temperature control (0–5°C for exothermic reactions), stoichiometric ratios of halogenating agents, and catalyst selection (e.g., Lewis acids like AlCl₃). Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) or repeated recrystallization.

Q. How can the crystal structure of this compound be determined, and what challenges arise due to substituent effects?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is standard . Challenges include:

  • Disorder in heavy atoms : Chlorine and fluorine atoms may exhibit positional disorder, requiring constrained refinement.
  • Diffraction quality : Bulky substituents (e.g., difluoromethyl) can reduce crystal symmetry, leading to twinning (as noted in for similar structures) .
  • Data collection at low temperatures (e.g., 100 K) improves resolution.

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns; ¹⁹F NMR resolves difluoromethyl splitting (δ ~ -120 to -140 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., uses HRMS for ketone analogs) .
  • HPLC/GC : Purity assessment via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC with FID detection.

Advanced Research Questions

Q. How do the electronic effects of the difluoromethyl and methylthio groups influence the compound’s reactivity in nucleophilic substitution or electrophilic aromatic substitution (EAS)?

  • Methodological Answer :

  • Difluoromethyl (-CF₂H) : Strong electron-withdrawing effect via inductive withdrawal, deactivating the phenyl ring and directing EAS to meta positions.
  • Methylthio (-SMe) : Electron-donating via resonance, activating the ring for EAS at para/ortho positions.
  • Competitive directing effects require computational analysis (e.g., DFT to map electrostatic potential surfaces) or experimental probes like isotopic labeling ( uses similar thiophene derivatives for reactivity studies) .

Q. What strategies resolve contradictions between spectroscopic data and computational models for this compound?

  • Methodological Answer :

  • Cross-validation : Compare experimental NMR chemical shifts with DFT-calculated shifts (GIAO method).
  • Crystallographic validation : Use SCXRD to confirm bond lengths/angles, resolving discrepancies in proposed tautomeric forms (e.g., keto-enol equilibria).
  • Dynamic NMR : Detect rotational barriers in methylthio or difluoromethyl groups if splitting patterns deviate from predictions.

Q. How can computational methods (QSPR, DFT) predict the compound’s physicochemical properties or biological activity?

  • Methodological Answer :

  • QSPR Models : Correlate descriptors (logP, polar surface area) with solubility or permeability using software like COSMO-RS ( references QSPR for similar chlorinated compounds) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict vibrational spectra (IR/Raman) or reaction transition states.
  • Docking Studies : Screen for potential biological targets (e.g., enzyme inhibition) using AutoDock Vina, guided by substituent hydrophobicity and H-bonding capacity.

Q. What are the stability profiles of this compound under varying storage conditions (light, temperature, humidity)?

  • Methodological Answer :

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC.
  • Light Sensitivity : Expose to UV-Vis light (ICH Q1B guidelines) and track photolysis products using LC-MS.
  • Hydrolytic Stability : Assess pH-dependent degradation (e.g., in buffered solutions at pH 2–12) with kinetic modeling ( highlights stability protocols for chlorinated alcohols) .

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